4-Bromo-4'-chloro-1,1'-biphenyl
Overview
Description
4-Bromo-4’-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrCl and a molecular weight of 267.549 g/mol It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a chlorine atom
Scientific Research Applications
4-Bromo-4’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Mode of Action
It’s known that brominated and chlorinated biphenyls can interact with cellular components, potentially altering their function .
Biochemical Pathways
It’s known that similar compounds can interfere with various biochemical pathways, including those involved in the metabolism of lipids and hormones .
Pharmacokinetics
It’s known that similar compounds can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular levels, including oxidative stress, dna damage, and disruption of hormone signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-4’-chloro-1,1’-biphenyl. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-chloro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromobenzene derivative with a chlorobenzene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-Bromo-4’-chloro-1,1’-biphenyl may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group instead of a chlorine atom.
4-Bromobiphenyl: A simpler biphenyl derivative with only a bromine substitution.
Uniqueness
4-Bromo-4’-chloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential for diverse applications. Its dual halogenation allows for versatile functionalization and use in various synthetic and industrial processes.
Properties
IUPAC Name |
1-bromo-4-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVUHANYJZYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23055-77-8 | |
Record name | 4-Bromo-4'-chloro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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